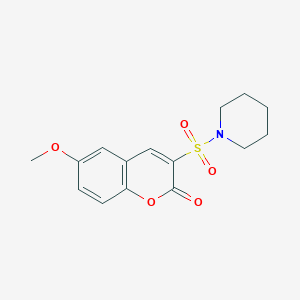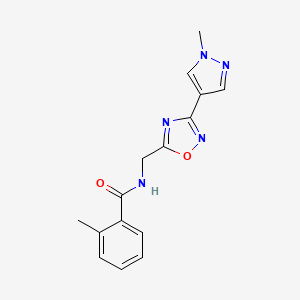
2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is an organic compound that belongs to a class of heterocyclic compounds. This compound features a benzamide backbone with a pyrazole and oxadiazole moiety, making it a versatile and potentially bioactive molecule with promising applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves a multi-step process:
Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: : This involves the cyclization of suitable hydrazides with appropriate acid chlorides or esters under controlled conditions.
Formation of Benzamide: : Benzoylation of the oxadiazole-pyrazole intermediate can be achieved using benzoyl chloride in the presence of a base, such as triethylamine.
Final Coupling Step: : The final step involves the coupling of the 2-methylbenzoyl chloride with the oxadiazole-pyrazole intermediate under mild conditions.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimized reaction conditions to ensure high yield and purity. Techniques such as automated synthesis and continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Can be oxidized to form higher oxidation state derivatives.
Reduction: : Reduction reactions can target the oxadiazole or benzamide moieties, potentially altering its bioactivity.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the heterocyclic moieties.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: : Nitration using nitric acid, halogenation using bromine or chlorine, and alkylation using alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the aromatic ring, while reduction can convert the oxadiazole ring to other nitrogen-containing heterocycles.
科学研究应用
2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has diverse applications:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: : Investigated for its potential bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : Explored for use in drug development due to its potential pharmacological effects.
Industry: : Utilized in the development of novel materials and as a component in chemical sensors.
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. Its heterocyclic structure allows it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. This can result in therapeutic effects, such as antimicrobial action or anti-inflammatory responses, depending on the specific application and target.
相似化合物的比较
Compared to other heterocyclic compounds, 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide stands out due to its unique combination of pyrazole and oxadiazole moieties. Similar compounds might include:
N-phenyl-2-methylbenzamide: : Lacks the heterocyclic components, thus differing in bioactivity.
1,2,4-Oxadiazole derivatives: : Share the oxadiazole ring but vary in substituents, affecting their reactivity and applications.
Pyrazole derivatives: : Similar in having a pyrazole ring but may not possess the same benzamide functionality, leading to different properties.
属性
IUPAC Name |
2-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-5-3-4-6-12(10)15(21)16-8-13-18-14(19-22-13)11-7-17-20(2)9-11/h3-7,9H,8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZRHZYFGGRNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2949300.png)
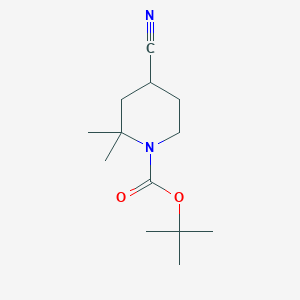
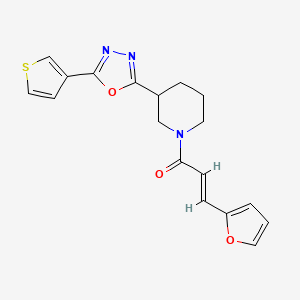
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea](/img/structure/B2949303.png)
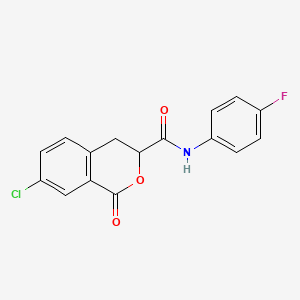
![2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2949309.png)
![4-[(5-Methyl-furan-2-carbonyl)-amino]-butyric acid](/img/structure/B2949311.png)
![(E)-3-[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2949312.png)
![(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2949313.png)
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2949314.png)
![N'-(3,4-dimethoxybenzenesulfonyl)-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine](/img/structure/B2949315.png)
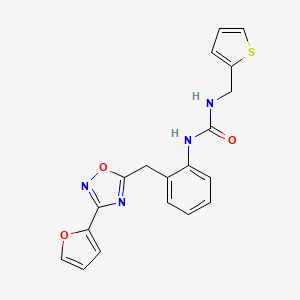
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2949318.png)
